5-Methoxy-D-tryptophan hydrochloride
Description
Overview of Tryptophan Metabolism and its Biological Significance
Tryptophan metabolism is primarily divided into three main pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is mediated by gut microbiota. thieme-connect.comufl.edunih.gov The majority of dietary tryptophan, approximately 95%, is catabolized through the kynurenine pathway, which is crucial for producing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and various neuroactive and immunomodulatory compounds. thieme-connect.comnih.gov Dysregulation of the kynurenine pathway has been linked to several neurological and psychiatric disorders. ufl.edunih.gov
The serotonin pathway, though accounting for a smaller percentage of tryptophan metabolism, is responsible for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin (B1676174). ufl.eduyoutube.com Serotonin plays a critical role in regulating mood, sleep, and appetite, while melatonin is central to the sleep-wake cycle. ufl.edu The gut microbiome also metabolizes tryptophan, producing various indole derivatives that influence host immunity and gut homeostasis. thieme-connect.comnih.gov The intricate balance between these pathways is essential for maintaining health, and disruptions can contribute to various disease states. ufl.edu
Role of 5-Methoxytryptophan (B613034) as an Endogenous Metabolite
5-Methoxytryptophan (5-MTP) is an endogenous metabolite of tryptophan, primarily synthesized from L-tryptophan. nih.govsigmaaldrich.com Its production involves the enzymes tryptophan hydroxylase (TPH) and hydroxyindole O-methyltransferase (HIOMT). sigmaaldrich.comoatext.com Initially identified for its ability to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis, 5-MTP has since been recognized for its anti-inflammatory and cytoprotective properties. nih.govnih.gov
Research has shown that 5-MTP is produced by various cells, including endothelial cells and fibroblasts, and can modulate inflammatory responses. nih.govnih.gov For instance, endothelium-derived 5-MTP acts as a circulating anti-inflammatory molecule that can protect against systemic inflammation. nih.gov Studies have also indicated that levels of 5-MTP are altered in certain disease states; for example, serum levels of 5-MTP have been found to be decreased in patients with sepsis and chronic kidney disease. sigmaaldrich.comnih.gov In animal models, administration of 5-MTP has been shown to ameliorate conditions such as arterial intimal hyperplasia and pulmonary fibrosis. mdpi.comnih.gov
Contextualization of 5-Methoxy-D-tryptophan within the Tryptophan Derivative Landscape
The landscape of tryptophan derivatives is vast and functionally diverse, including well-known molecules like serotonin and melatonin, as well as a host of other compounds with varied physiological effects. nih.govcaymanchem.com These derivatives can be broadly categorized based on their position of substitution on the indole ring and the nature of the substituent group. nih.gov 5-Methoxy-D-tryptophan is a methoxy (B1213986) derivative of D-tryptophan, distinguishing it from the more commonly studied L-isomers of tryptophan metabolites. tandfonline.comchemicalbook.com
While the biological roles of many L-tryptophan derivatives are well-documented, the functions of their D-enantiomers are an emerging area of research. frontiersin.org D-amino acids, including D-tryptophan, are known to be produced by bacteria and have been shown to play roles in processes like biofilm formation. chemicalbook.com The presence of a methoxy group at the 5-position of the indole ring, as seen in 5-methoxytryptophan, can significantly alter the molecule's biological activity compared to unsubstituted tryptophan. nih.gov The hydrochloride salt form of 5-Methoxy-D-tryptophan enhances its solubility in aqueous solutions, a property that is often beneficial for research applications. nih.gov
Stereoisomerism and its Implications in Research on Tryptophan Derivatives
Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is of profound importance in biological systems. nih.gov For amino acids like tryptophan, the existence of L- and D-enantiomers (mirror images) can lead to vastly different biological activities. chemicalbook.comnih.gov Life on Earth predominantly utilizes L-amino acids for protein synthesis, and as such, the metabolic pathways and physiological effects of L-tryptophan and its derivatives have been the primary focus of research. chemicalbook.com
However, D-amino acids are not merely biological curiosities; they are found in nature, particularly in bacteria, and have been identified in mammals where they can exert specific physiological functions. jst.go.jpwikipedia.org For example, D-serine is a significant neuromodulator in the mammalian brain. jst.go.jp The biological utilization and effects of D-tryptophan can differ significantly from its L-counterpart. nih.gov Research has shown that the conversion of D-tryptophan to L-tryptophan in some species is limited, and D-tryptophan is often cleared from the plasma more rapidly than L-tryptophan. nih.gov Therefore, when studying tryptophan derivatives like 5-methoxytryptophan, it is crucial to consider the stereochemistry, as the D- and L-isomers may have distinct metabolic fates and biological activities. The synthesis and separation of individual enantiomers are critical for accurately investigating these differences. nih.govtandfonline.com
Interactive Data Tables
Chemical and Physical Properties of Tryptophan Isomers
| Property | L-Tryptophan | D-Tryptophan | 5-Methoxy-L-tryptophan | 5-Methoxy-DL-tryptophan |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₂N₂O₂ | C₁₂H₁₄N₂O₃ | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 204.23 g/mol | 204.23 g/mol | 234.25 g/mol nih.gov | 234.25 g/mol sigmaaldrich.com |
| Melting Point | 289 °C (decomposes) | 282-285 °C frontiersin.org | Not Available | 258-261 °C (decomposes) sigmaaldrich.com |
| Solubility in Water | 1.14 g/100 mL (25 °C) | Soluble frontiersin.org | Not Available | Soluble in PBS (pH 7.2) at ~1 mg/mL caymanchem.com |
| CAS Number | 73-22-3 | 153-94-6 | 25197-96-0 sigmaaldrich.com | 28052-84-8 sigmaaldrich.com |
Key Enzymes in Tryptophan Metabolism
| Enzyme | Abbreviation | Pathway | Function | Stereospecificity |
| Tryptophan 2,3-dioxygenase | TDO | Kynurenine | Catalyzes the first and rate-limiting step in the kynurenine pathway. thieme-connect.com | Primarily acts on L-tryptophan. |
| Indoleamine 2,3-dioxygenase | IDO | Kynurenine | Also catalyzes the initial step of the kynurenine pathway, particularly in extrahepatic tissues. thieme-connect.com | Primarily acts on L-tryptophan. |
| Tryptophan hydroxylase | TPH | Serotonin | Catalyzes the rate-limiting step in serotonin synthesis, the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612). wikipedia.orgyoutube.com | Specific for L-tryptophan. nih.gov |
| Aromatic L-amino acid decarboxylase | AADC | Serotonin | Decarboxylates 5-hydroxytryptophan to serotonin. youtube.com | Acts on L-amino acids. |
| Hydroxyindole O-methyltransferase | HIOMT | Serotonin/Melatonin | Catalyzes the final step in melatonin synthesis and is involved in the formation of 5-methoxytryptophan. oatext.comwikipedia.org | Acts on 5-hydroxyindoles. |
Properties
IUPAC Name |
(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16;/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16);1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAWBFMECXZXLV-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Biotransformation Pathways of 5 Methoxytryptophan
Enzymatic Pathways Leading to 5-Methoxytryptophan (B613034) Synthesis
The formation of 5-methoxytryptophan is a multi-step process that begins with the essential amino acid L-tryptophan. This conversion is catalyzed by a sequence of specific enzymes that modify the tryptophan molecule.
The initial and rate-limiting step in the biosynthesis of 5-methoxytryptophan is the hydroxylation of L-tryptophan. nih.govwikipedia.orgnih.gov This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), a member of the aromatic amino acid hydroxylase family. wikipedia.orgnih.gov TPH introduces a hydroxyl group (-OH) at the 5th position of the indole (B1671886) ring of tryptophan, yielding 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.orgyoutube.comyoutube.com This enzymatic reaction requires molecular oxygen (O2) and tetrahydrobiopterin (B1682763) (BH4) as a cofactor. wikipedia.orgnih.gov
There are two main isoforms of TPH:
TPH1: Primarily found in peripheral tissues, such as the gut and pineal gland. nih.govyoutube.com
TPH2: The predominant form in the central nervous system. nih.govyoutube.com
The activity of TPH can be modulated by factors such as phosphorylation, which can increase its catalytic rate. wikipedia.org
Table 1: Key Enzymes and Reactions in 5-Methoxytryptophan Synthesis
| Step | Substrate | Enzyme | Product | Cofactors |
| 1. Hydroxylation | L-Tryptophan | Tryptophan Hydroxylase (TPH) | 5-Hydroxytryptophan (5-HTP) | O₂, Tetrahydrobiopterin (BH₄) |
| 2. Methylation | 5-Hydroxytryptophan (5-HTP) | Hydroxyindole O-Methyltransferase (HIOMT) | 5-Methoxytryptophan (5-MTP) | S-adenosyl-L-methionine (SAM) |
Following its synthesis, 5-hydroxytryptophan serves as the substrate for the enzyme hydroxyindole O-methyltransferase (HIOMT), also known as acetylserotonin methyltransferase (ASMT). oatext.comnih.gov HIOMT catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl group of 5-HTP. oatext.comreactome.org This methylation reaction results in the formation of 5-methoxytryptophan. oatext.com
Human HIOMT exists in several isoforms due to alternative splicing of its gene, with different isoforms exhibiting varying catalytic activities. oatext.comnih.gov For instance, research has shown that certain isoforms may be more active in the synthesis of 5-MTP than others. oatext.com The expression of HIOMT has been noted to be reduced in certain cancer cells, leading to a deficiency in 5-MTP production. nih.govoatext.com
Metabolic Fates and Degradation of 5-Methoxytryptophan
Once synthesized, 5-methoxytryptophan can be directed into several metabolic pathways, including its involvement in the synthesis of key neurohormones and its catabolism.
The biosynthetic pathway of 5-methoxytryptophan is intricately linked with that of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and the hormone melatonin (B1676174). nih.govnih.gov The precursor molecule, 5-HTP, is a central intermediate. nih.govnih.gov While one metabolic route for 5-HTP leads to 5-MTP via methylation by HIOMT, the more classically described pathway involves the decarboxylation of 5-HTP by aromatic L-amino acid decarboxylase (AADC) to form serotonin. nih.govyoutube.comnih.gov
Serotonin can then be further metabolized to melatonin, particularly in the pineal gland. nih.govmdpi.com This involves two enzymatic steps: N-acetylation of serotonin by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin, followed by methylation by HIOMT to produce melatonin. nih.govresearchgate.net Therefore, the enzymes TPH and HIOMT are pivotal in both the serotonin-melatonin pathway and the direct synthesis of 5-methoxytryptophan. nih.govnih.gov An alternative, though less predominant pathway for melatonin synthesis has been proposed where serotonin is first methylated to 5-methoxytryptamine (B125070), which is then acetylated to form melatonin. researchgate.net
Table 2: Metabolic Crossroads of 5-Hydroxytryptophan (5-HTP)
| Input Metabolite | Enzyme | Output Metabolite | Subsequent Pathway |
| 5-Hydroxytryptophan (5-HTP) | Hydroxyindole O-Methyltransferase (HIOMT) | 5-Methoxytryptophan (5-MTP) | Further metabolism/degradation |
| 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino acid Decarboxylase (AADC) | Serotonin (5-HT) | Melatonin Synthesis / Serotonergic signaling |
The catabolism of tryptophan and its derivatives is largely mediated by the kynurenine (B1673888) pathway, with indoleamine 2,3-dioxygenase (IDO) being a key enzyme. nih.govnih.gov IDO is an intracellular heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of indoleamines, including tryptophan itself. nih.govnih.gov
IDO1, a specific isoform of the enzyme, is known to be involved in immune regulation by depleting local tryptophan concentrations and producing immunomodulatory metabolites known as kynurenines. nih.gov While the primary substrate for IDO1 is L-tryptophan, it can also catabolize other indole-containing compounds. For instance, melatonin, a related 5-methoxyindole, can be degraded by IDO into N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). nih.gov Given the structural similarity, it is plausible that 5-methoxytryptophan is also a substrate for IDO-mediated degradation, though specific research on this is less extensive. The activity of IDO1 is upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), linking its catabolic function to the immune response. nih.gov
Catabolism via Indoleamine 2,3-Dioxygenase (IDO) Pathway
Formation of Kynurenine Derivatives
The metabolism of 5-methoxytryptophan (5-MTP) can proceed through the kynurenine pathway, a major route for tryptophan catabolism. The key step in the formation of kynurenine derivatives from 5-MTP involves the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan degradation. researchgate.net Its expression can be induced by inflammatory stimuli, such as lipopolysaccharide (LPS). nih.govnih.gov
In the context of inflammation, activated macrophages increase their expression of IDO1. This enzyme is responsible for the degradation of 5-MTP. nih.gov The enzymatic action of IDO1 on 5-MTP leads to the cleavage of the indole ring, resulting in the formation of N-formyl-5-methoxykynurenine. This intermediate is then rapidly converted to 5-methoxykynurenine . nih.gov This process is analogous to the conversion of tryptophan to N-formylkynurenine and then to kynurenine, which is the initial step of the main kynurenine pathway. researchgate.netnih.gov
Studies have shown that when macrophages are stimulated with LPS, they not only increase the expression of IDO1 but also actively produce 5-methoxykynurenine from 5-MTP. nih.gov This metabolic shift highlights a mechanism by which the anti-inflammatory effects of 5-MTP may be regulated during an inflammatory response, as the parent compound is converted into a different metabolite. The formation of 5-methoxykynurenine represents a significant biotransformation pathway for 5-MTP, particularly within an inflammatory cellular environment. nih.gov
Table 1: Biotransformation of 5-Methoxytryptophan to its Kynurenine Derivative
| Precursor | Enzyme | Product | Description |
|---|---|---|---|
| 5-Methoxytryptophan (5-MTP) | Indoleamine 2,3-dioxygenase 1 (IDO1) | 5-Methoxykynurenine | IDO1, often induced by inflammatory signals, catalyzes the oxidative cleavage of the indole ring of 5-MTP to form its kynurenine derivative. nih.gov |
Preclinical Research on the Biological Effects and Roles of 5 Methoxytryptophan
Research in Immunological and Inflammatory Disorders
5-MTP has been established as a novel class of endothelium-derived protective molecules that defend against excessive systemic inflammatory responses. aging-us.comnih.gov Its anti-inflammatory properties are a key focus of research, particularly in the context of immunological and inflammatory disorders. researchgate.net Studies show that serum levels of 5-MTP are diminished in conditions like human sepsis and chronic kidney disease, highlighting its potential clinical relevance. researchgate.netnih.gov
5-MTP demonstrates significant anti-inflammatory effects by modulating macrophage behavior. It controls macrophage transmigration and activation by inhibiting key signaling pathways, including p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). researchgate.netnih.gov In macrophage models stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, conditioned medium from endothelial cells containing 5-MTP was found to inhibit the expression of inflammatory markers like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). nih.govahajournals.org Furthermore, 5-MTP directly suppressed LPS-induced inflammatory responses in macrophages. nih.gov
Research also indicates that 5-MTP influences macrophage metabolism and function, promoting the uptake of collagen. nih.gov It appears to alter the physical properties of mitochondrial membranes in anti-inflammatory macrophages, leading to less fragmented and more branched mitochondria, which is a characteristic of this macrophage phenotype. nih.gov In models of renal injury, 5-MTP administration led to a reduction in macrophage infiltration. nih.gov
| Model/Stimulus | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| LPS-stimulated macrophages | Inhibited expression of COX-2 and IL-6. | Suppression of inflammatory signaling. | nih.govahajournals.org |
| General macrophage models | Controlled macrophage transmigration and activation. | Inhibition of p38 MAPK and NF-κB activation. | researchgate.netnih.gov |
| Human monocyte-derived macrophages | Promoted collagen uptake; increased mitochondrial branching. | Alters mitochondrial membrane properties. | nih.gov |
| RAW264.7 macrophages | Inhibited TLR2-MyD88-TRAF6 signaling pathway. | Blocks signaling pathways induced by Pam3CSK4 and TGFβ1. | nih.gov |
In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model of colitis in mice, 5-MTP demonstrated a significant therapeutic effect. nih.govnih.gov Its administration was shown to inhibit the infiltration of macrophages into the colon tissue and reduce the generation of inflammatory factors. nih.govnih.gov Beyond its impact on immune cells, 5-MTP also provided a protective effect on the gut lining by significantly inhibiting damage to intestinal epithelial cell tight junctions and reducing apoptosis (programmed cell death) in these cells. nih.govnih.gov These findings suggest that 5-MTP counteracts excessive inflammation, thereby preserving the integrity of the intestinal barrier, and may be a potential therapeutic agent for colitis. nih.gov
| Animal Model | Key Observations | Proposed Mechanism | Reference |
|---|---|---|---|
| DSS-induced colitis in mice | Reduced clinical symptoms and tissue damage. | Inhibition of macrophage infiltration and inflammatory factor generation. | nih.govnih.gov |
| DSS-induced colitis in mice | Inhibited intestinal epithelial tight junction damage and apoptosis. | Counteracts excessive inflammation, preserving intestinal barrier function. | nih.govnih.gov |
5-MTP is recognized as an endothelium-derived factor with potent anti-inflammatory properties. researchgate.net Endothelial cells, which line blood vessels, produce and release 5-MTP to modulate inflammatory responses. nih.govahajournals.org This endogenous production is suppressed by pro-inflammatory stimuli like LPS. researchgate.net Research has shown that 5-MTP protects the endothelial barrier, preventing the vascular leakage that can be induced by inflammatory agents. ahajournals.orgahajournals.org It also controls the transmigration of inflammatory cells through the endothelium into underlying tissues. ahajournals.org In murine sepsis models, administration of 5-MTP restored circulating levels of the compound, suppressed the overexpression of pro-inflammatory mediators, and protected against lung damage and mortality. nih.govahajournals.org
Investigations in Cardiovascular Pathophysiology
The protective effects of 5-MTP extend to cardiovascular diseases, where inflammation plays a critical role. aging-us.com It has been identified as a vasoprotective molecule that can attenuate vascular injury. researchgate.netnih.gov
In animal models, 5-MTP has been shown to be a vascular arsenal (B13267) against atherosclerosis and the associated arterial calcification. bohrium.comnih.gov In ApoE−/− mice, a common model for atherosclerosis research, a high-fat diet was found to reduce the natural levels of 5-MTP in aortic tissues. bohrium.comnih.gov Administration of 5-MTP to these mice reduced aortic atherosclerotic lesions and calcification. bohrium.comnih.gov
The mechanism for this protection involves preventing the pathological transformation of vascular smooth muscle cells (VSMCs) into chondrocyte-like cells, a key step in vascular calcification. bohrium.comnih.govproquest.com This effect is achieved by inhibiting the Toll-like receptor-2 (TLR2) signaling pathway, which in turn blocks the activation of p38 MAPK and the transcription factors CREB and NF-κB. bohrium.comnih.gov By blocking these pathways, 5-MTP suppresses the chondrogenic differentiation and subsequent calcification of VSMCs. bohrium.comproquest.com Studies have also shown that aerobic exercise can increase aortic 5-MTP levels, which may contribute to its beneficial effects in reducing aortic chondrogenesis and calcification in atherosclerotic rats. nih.gov
| Animal Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| ApoE−/− mice on a high-fat diet | Reduced aortic atherosclerotic lesions and calcification. | Inhibits TLR2-mediated VSMC switch to chondrocytes. | bohrium.comnih.gov |
| Atherosclerotic rats | Aerobic exercise increased aortic 5-MTP and reduced chondrogenesis/calcification. | Increasing aortic 5-MTP levels and inhibiting the P38MAPK/IL-6 signaling pathway. | nih.gov |
| ApoE−/− mice | Blocked p38 MAPK activation and inhibited CREB and NF-κB transactivation. | Suppresses chondrogenic differentiation and calcification. | bohrium.comnih.govproquest.com |
Intimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a common response to vascular injury, such as that occurring after angioplasty. aging-us.comnih.gov 5-MTP has been shown to effectively attenuate this process. researchgate.netnih.govnih.gov In a mouse model of femoral artery denudation, 5-MTP accelerated the regeneration of the endothelial layer (re-endothelialization) while simultaneously reducing vascular leakage and intimal thickening. nih.gov
The protective mechanism of 5-MTP in this context is twofold. It promotes the proliferation and migration of endothelial cells to repair the damaged vessel lining, in part by maintaining the activation of vascular endothelial growth factor receptor 2 (VEGFR2). aging-us.comnih.gov Concurrently, it acts on vascular smooth muscle cells (VSMCs), inhibiting their proliferation and migration into the intimal space, which is a primary driver of hyperplasia. aging-us.comnih.gov 5-MTP achieves this by preserving the differentiated, non-proliferative state of VSMCs, an effect mediated through the attenuation of p38 MAPK and NF-κB signaling pathways. nih.govnih.gov This dual, yet opposing, action on endothelial cells and VSMCs highlights a novel protective mechanism against restenosis following arterial injury. nih.gov
Endothelial Cell Permeability and Integrity Studies
5-Methoxytryptophan (B613034) (5-MTP) has been identified as a crucial endothelium-derived molecule that protects and maintains the integrity of the endothelial barrier. plos.orgnih.gov The vascular endothelium forms a tightly regulated barrier that controls the passage of solutes and cells, and its disruption leads to increased permeability, inflammation, and vascular damage. plos.orgnih.gov
Research has demonstrated that 5-MTP plays a significant role in preserving endothelial barrier function when challenged by various pro-inflammatory mediators. plos.orgnih.gov Studies using human umbilical vein endothelial cells (HUVECs) have shown that conditioned medium from these cells, which contains 5-MTP, can prevent the hyperpermeability and downregulation of VE-cadherin induced by vascular endothelial growth factor (VEGF), lipopolysaccharide (LPS), and cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). plos.orgnih.gov The addition of synthetic 5-MTP to HUVEC cultures similarly preserved VE-cadherin, a key component of endothelial junctions, and maintained barrier function against these inflammatory challenges. plos.orgnih.gov
The protective mechanism of 5-MTP involves the inhibition of the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. plos.orgnih.gov Activation of p38 MAPK is a known pathway leading to the disruption of endothelial junctions. plos.org By blocking p38 MAPK activation, 5-MTP prevents the degradation of VE-cadherin and the subsequent increase in endothelial permeability. plos.orgnih.gov The protective effect of 5-MTP is comparable to that of SB202190, a specific chemical inhibitor of p38 MAPK. plos.orgplos.org
In vivo studies have corroborated these findings. In a murine model of LPS-induced microvascular hyperpermeability, administration of 5-MTP significantly prevented the leakage of Evans blue dye into lung tissue, confirming its ability to protect vascular integrity in a living system. plos.orgahajournals.org Beyond its effects on permeability, 5-MTP also blunts the expression of inflammatory adhesion molecules such as ICAM-1 and VCAM-1 on endothelial cells, which are crucial for leukocyte adhesion and transmigration during an inflammatory response. plos.orgnih.gov This suggests that 5-MTP not only reinforces the physical barrier of the endothelium but also suppresses its inflammatory properties. plos.org
Table 1: Effect of 5-MTP on Endothelial Permeability and Associated Factors
| Experimental Model | Inducing Agent | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF, LPS, IL-1β, TNF-α | Preserved VE-cadherin and maintained barrier function | Blocking p38 MAPK activation | plos.org, nih.gov |
| Murine Model (in vivo) | Lipopolysaccharide (LPS) | Prevented microvascular permeability (Evans blue dye leakage) | Not specified in vivo, presumed p38 MAPK blockade | plos.org, ahajournals.org |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1β, TNF-α | Suppressed ICAM-1 and VCAM-1 expression | Not specified, linked to anti-inflammatory properties | plos.org, nih.gov |
Studies in Renal Fibrosis and Chronic Kidney Disease Models
The tryptophan metabolite 5-MTP has emerged as a significant factor in the context of renal health, with research highlighting its protective role against kidney fibrosis and the progression of chronic kidney disease (CKD). nih.govresearchgate.netnih.gov
Untargeted metabolomic studies involving large cohorts of patients with stage 1-5 CKD have identified 5-MTP as a key metabolite whose serum levels are strongly and inversely correlated with the progression of kidney disease. researchgate.netnih.govsigmaaldrich.com As CKD progresses, the circulating levels of 5-MTP decrease significantly. researchgate.netnih.gov This inverse relationship suggests that declining 5-MTP levels may be a biomarker for the advancement of CKD. nih.govnih.gov This finding has been further substantiated in animal models, such as the unilateral ureteral obstruction (UUO) model, where a reduction in the renal production of 5-MTP is observed alongside progressive kidney damage and fibrosis. nih.govresearchgate.net
Preclinical studies have provided significant insights into the mechanisms through which 5-MTP exerts its anti-fibrotic effects in the kidneys. nih.govescholarship.orgnih.gov Tissue fibrosis, a common pathway for a variety of chronic diseases, involves the excessive accumulation of extracellular matrix proteins, which disrupts normal tissue architecture and function. nih.gov 5-MTP has been shown to attenuate renal interstitial fibrosis in animal models of both UUO and ischemia/reperfusion injury. researchgate.netnih.govescholarship.org
The anti-fibrotic action of 5-MTP is multifactorial. A key mechanism is the inhibition of the IκB/NF-κB signaling pathway, a central regulator of inflammation. researchgate.netnih.govescholarship.org By inhibiting this pathway, 5-MTP reduces renal inflammation, a primary driver of fibrosis. nih.govnih.gov Concurrently, 5-MTP enhances the Keap1/Nrf2 signaling pathway. researchgate.netnih.govescholarship.org The Nrf2 pathway is a critical regulator of antioxidant responses, and its activation by 5-MTP helps to protect kidney cells from oxidative stress, another contributor to renal injury. nih.govnih.gov
Furthermore, 5-MTP has been shown to inhibit the activation of macrophages and block the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for depositing extracellular matrix during fibrosis. nih.govnih.govfrontiersin.org The enzyme responsible for the synthesis of 5-MTP, tryptophan hydroxylase-1 (TPH-1), has also been implicated as a therapeutic target. Overexpression of TPH-1 in the kidney attenuates renal injury and fibrosis, while its deficiency exacerbates these conditions, further underscoring the protective role of the 5-MTP synthesis pathway. researchgate.netnih.govescholarship.org
Table 2: Mechanistic Actions of 5-MTP in Renal Fibrosis
| Experimental Model | Key Anti-Fibrotic Effect | Mechanistic Pathway | Reference |
|---|---|---|---|
| Murine UUO & I/R Injury Models | Ameliorated renal interstitial fibrosis | Inhibition of IκB/NF-κB signaling | nih.gov, researchgate.net, escholarship.org |
| Murine UUO & I/R Injury Models | Ameliorated renal interstitial fibrosis | Enhancement of Keap1/Nrf2 signaling | nih.gov, researchgate.net, escholarship.org |
| General Fibrosis Models | Inhibited macrophage activation | Inhibition of p38 MAPK and NF-κB activation | frontiersin.org, nih.gov |
| General Fibrosis Models | Blocked fibroblast-to-myofibroblast differentiation | Not fully elucidated, linked to anti-inflammatory action | frontiersin.org, nih.gov |
| Cultured Human Kidney Cells | Attenuated inflammation and fibrosis | Inhibition of IκB/NF-κB, enhancement of Keap1/Nrf2 | nih.gov, researchgate.net |
Research in Oncological Contexts
5-MTP has demonstrated notable anti-cancer properties in various preclinical models, suggesting its potential as a therapeutic agent. longdom.orgnih.gov
In vivo studies using xenograft models have shown that 5-MTP can effectively inhibit tumor growth and metastasis. nih.govresearchgate.net In a murine xenograft model using A549 lung cancer cells, intraperitoneal injection of 5-MTP resulted in a significant reduction in tumor volume, by as much as 50%, compared to the control group. researchgate.netnih.govnih.gov Furthermore, this treatment significantly attenuated the metastasis of cancer cells to the lungs. researchgate.net
Similar inhibitory effects on invasion and metastasis have been observed in models of oral cancer. nih.gov The combination of 5-MTP with existing chemotherapeutic agents, such as sorafenib (B1663141) in lung cancer models or cisplatin (B142131) in head and neck squamous cell carcinoma, has been shown to enhance the anti-tumor and anti-metastatic effects of these drugs. nih.govnih.gov
The anti-cancer mechanisms of 5-MTP are multifaceted. One of the earliest identified actions is the suppression of cyclooxygenase-2 (COX-2) expression. nih.govresearchgate.net COX-2 is often overexpressed in cancer cells and promotes inflammation and tumorigenesis. nih.gov 5-MTP inhibits the transcriptional activation of COX-2, which in turn inhibits cancer cell migration and epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.govnih.gov
Research has also delved into its effects on critical signaling pathways. In colorectal cancer cells, 5-MTP has been found to promote apoptosis and cell cycle arrest while inhibiting cell proliferation. nih.gov These effects are significantly enhanced when 5-MTP is combined with an inhibitor of the PI3K/Akt/FoxO3a signaling pathway, indicating that 5-MTP's action involves the modulation of this pathway. nih.gov In head and neck cancer cells, 5-MTP was shown to sensitize cells to cisplatin by attenuating the phosphorylation of STAT3, a key molecule for tumor cell proliferation and survival. nih.gov
A fascinating aspect of 5-MTP's role in oncology is its connection to a "tryptophan-metabolic switch." researchgate.net Cancer cells often exhibit altered tryptophan metabolism. dntb.gov.ua The synthesis of 5-MTP is catalyzed by the enzyme hydroxyindole O-methyltransferase (HIOMT), which is often deficient in cancer cells. nih.govresearchgate.netbmj.com This deficiency contributes to COX-2 overexpression. nih.gov Restoring HIOMT levels in cancer cells can induce this metabolic switch, leading to increased 5-MTP production and subsequent attenuation of cancer progression. researchgate.net
Table 3: Anti-Cancer Mechanisms of 5-MTP
| Cancer Model | Key Anti-Cancer Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Lung Cancer (A549 cells) | Inhibition of migration, invasion, and metastasis | Suppression of COX-2 expression | nih.gov, researchgate.net, researchgate.net |
| Colorectal Cancer Cells | Promoted apoptosis and cell cycle arrest; inhibited proliferation | Modulation of the PI3K/Akt/FoxO3a signaling pathway | nih.gov |
| Head and Neck Squamous Carcinoma | Sensitized cells to cisplatin | Attenuation of STAT3 phosphorylation | nih.gov |
| General Cancer Cells | Inhibition of Epithelial-Mesenchymal Transition (EMT) | Suppression of COX-2 expression | nih.gov |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Methoxy-D-tryptophan hydrochloride |
| 5-Methoxytryptophan (5-MTP) |
| Interleukin-1β (IL-1β) |
| Lipopolysaccharide (LPS) |
| N-acetyl-5-methoxytryptamine (Melatonin) |
| SB202190 |
| Serotonin (B10506) |
| Tumor necrosis factor-α (TNF-α) |
| VE-cadherin |
| Vascular Endothelial Growth Factor (VEGF) |
| Cisplatin |
Neurobiological Research and Behavioral Models (e.g., Tryptamine (B22526) derivatives)
The neurobiological effects of 5-methoxytryptophan and its related tryptamine derivatives are a subject of ongoing scientific investigation. Preclinical research utilizing various behavioral models in animals helps to elucidate the functional roles of these compounds in the central nervous system. These models are crucial for understanding how these molecules influence behavior, which can provide insights into their potential mechanisms of action.
Investigation of Locomotor Activity and Prepulse Inhibition
The assessment of locomotor activity and prepulse inhibition (PPI) in animal models provides valuable information about the stimulant, depressant, and sensorimotor gating effects of psychoactive compounds. While direct studies on this compound are limited, research on structurally related tryptamine derivatives offers significant insights.
Locomotor activity is a measure of general behavioral arousal and can be affected by compounds that interact with neurotransmitter systems regulating movement. For instance, studies on various synthetic tryptamine derivatives have demonstrated a range of effects on locomotor activity in rodents. Some tryptamines induce a biphasic response, characterized by an initial depression of locomotor activity followed by a period of hyperactivity. nih.govnih.gov For example, 5-MeO-DBT, 5-Cl-DMT, and 4-OH-MiPT have been shown to produce an initial depressant phase, with some also causing a subsequent stimulant phase. nih.govnih.gov In contrast, other tryptamines, such as alpha-ethyltryptamine (AET), have been found to significantly increase locomotor activity, a response that can be modulated by serotonin reuptake inhibitors. frontiersin.org The related compound 5-methoxytryptamine (B125070) (5-MT) has been noted to cause a "hyperactivity syndrome" in rodents. wikipedia.org
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). wikipedia.org It is considered a measure of sensorimotor gating, a process by which the brain filters out irrelevant stimuli. wikipedia.orgtaconic.com Deficits in PPI are observed in certain neuropsychiatric disorders. wikipedia.orgtaconic.com Research on tryptamine psychedelics has revealed varied effects on PPI. For instance, compounds like N,N-Dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and psilocin have been reported to increase PPI in some mouse strains. ucd.ie This effect for 5-MeO-DMT is thought to be at least partially mediated by the 5-HT1A receptor. ucd.ie However, the effects of tryptamines on PPI can be complex and dependent on the specific compound, the animal model used, and the experimental conditions. ucd.ie
| Compound | Effect on Locomotor Activity | Reference |
|---|---|---|
| 5-MeO-DBT | Depressant phase followed by a stimulant phase | nih.govnih.gov |
| 5-Cl-DMT | Depressant phase followed by a stimulant phase | nih.govnih.gov |
| 4-OH-MiPT | Depressant phase followed by a stimulant phase | nih.govnih.gov |
| alpha-Ethyltryptamine (AET) | Increased locomotor activity | frontiersin.org |
| 5-Methoxytryptamine (5-MT) | Induces a "hyperactivity syndrome" | wikipedia.org |
Understanding Structure-Activity Relationships within Tryptamines
The study of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a compound influences its biological activity. For tryptamines, SAR studies often focus on how modifications to the indole (B1671886) ring or the ethylamine (B1201723) side chain affect their interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for many psychoactive tryptamines. researchgate.netnih.gov
The tryptamine scaffold, which is structurally similar to the neurotransmitter serotonin, allows for a wide range of chemical modifications. researchgate.net Key areas of modification include substitutions on the indole ring (such as the 5-methoxy group in 5-methoxytryptophan) and substitutions on the terminal nitrogen of the ethylamine side chain. nih.govnih.gov
Research has shown that all psychoactive tryptamines act as agonists at the 5-HT2A receptor. nih.gov However, their potency and efficacy can vary significantly based on their specific chemical structure. nih.govnih.gov For example, the nature of the N-alkyl substituents can influence potency at different serotonin receptor subtypes. Tryptamines with bulkier N-alkyl groups may show lower potency at 5-HT2C receptors. nih.gov Furthermore, substitutions at the 4-position of the indole ring, such as a hydroxy or acetoxy group, also modulate the compound's pharmacological profile. nih.govnih.gov O-acetylation of 4-hydroxy-N,N-dialkyltryptamines, for instance, has been found to reduce their in vitro potency at the 5-HT2A receptor. nih.gov
| Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|
| N-Alkyl Substituents | Influences potency and selectivity for different 5-HT receptor subtypes. Bulkier groups can decrease potency at 5-HT2C receptors. | nih.gov |
| 4-Position Substitution (e.g., -OH, -OAc) | Modulates pharmacological profile. O-acetylation of a 4-hydroxy group can reduce in vitro 5-HT2A potency. | nih.govnih.gov |
| General Tryptamine Structure | Acts as a scaffold for 5-HT2A receptor agonists, with varying efficacy and potency contributing to psychoactive effects. | nih.govresearchgate.net |
Academic Methodologies and Synthetic Approaches in 5 Methoxy D Tryptophan Research
Analytical Techniques for Identification and Quantification
Accurate identification and quantification of 5-MTP in various matrices, from simple solutions to complex biological samples like serum and cell culture media, are foundational to its research. This is accomplished using several advanced analytical chemistry techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of tryptophan metabolites due to its exceptional sensitivity and selectivity. nih.govnih.gov This method allows for the simultaneous determination of 5-MTP and other related compounds in a single chromatographic run.
In a typical LC-MS/MS workflow, samples are first processed to remove interfering substances, often through protein precipitation with agents like trifluoroacetic acid. The extract is then injected into a high-performance liquid chromatography (HPLC) system, where the compounds are separated on a specialized column, such as a C18 column. nih.gov A mobile phase gradient, often consisting of solvents like ammonium (B1175870) acetate (B1210297) and methanol, is used to elute the compounds at different times. nih.gov
Following separation, the eluent is introduced into the mass spectrometer. The instrument is often operated in a multiple reaction monitoring (MRM) mode, which provides high specificity and quantitative accuracy. nih.gov In this mode, a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored for detection and quantification. nih.gov For example, analysis of HUVEC-conditioned medium has confirmed the presence of 5-MTP by comparing its mass spectra (m/z 235.1) and daughter ions with that of a pure standard. The precision and accuracy of these methods are typically validated to meet regulatory standards, ensuring their reliability for translational research. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another analytical technique that can be used for the analysis of tryptophan metabolites. However, for compounds like 5-MTP, LC-MS is often preferred due to its higher sensitivity and selectivity, and because it can analyze many thermally labile and non-volatile compounds without the need for chemical derivatization. nih.gov When GC-MS is used for tryptophan metabolites, samples may require derivatization to increase their volatility and thermal stability for analysis in the gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules like 5-MTP. Techniques such as 1H NMR (proton NMR) and 2D NMR (e.g., 1H-13C HSQC) provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of its chemical structure. The chemical shifts observed in an NMR spectrum are characteristic of the molecule's structure.
Below is a table of reported NMR data for 5-Methoxytryptophan (B613034).
| Technique | Solvent | Frequency | Reported Chemical Shifts (ppm) |
| 1H NMR | Water (pH 7.00) | 600 MHz | 7.46, 7.45, 7.31, 7.28, 6.94, 6.93, 6.92, 4.05, 4.04, 4.03, 3.89, 3.44, 3.42, 3.41, 3.29, 3.28, 3.27, 3.25 |
| 1H-13C HSQC | Water (pH 7.00) | Not Specified | (F2:F1) 7.45:115.62, 7.31:128.85, 7.28:103.52, 6.93:114.59, 4.04:57.75, 3.90:58.80, 3.43:29.23, 3.27:29.17 |
In Vitro Cellular and Biochemical Research Models
In vitro models are essential for investigating the biological activities of 5-MTP at the cellular and molecular levels. These models allow researchers to study its effects on specific cell types and biochemical pathways in a controlled environment.
Mammalian Cell Lines (e.g., RAW 264.7 Macrophages, HUVECs, VSMCs, HEK-293 Cells)
A variety of mammalian cell lines are used to model different aspects of human physiology and disease. The effects of 5-MTP have been characterized in several key cell types relevant to inflammation and vascular disease.
RAW 264.7 Macrophages: This murine macrophage cell line is a standard model for studying inflammation. Research has shown that 5-MTP can reduce the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators, including IL-6, in these cells. It has also been shown to inhibit the TLR2-MyD88-TRAF6 signaling pathway in RAW 264.7 cells.
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a primary model for studying endothelial function and dysfunction. Studies have demonstrated that endothelial cells themselves can produce 5-MTP. This endogenously produced or exogenously added 5-MTP protects endothelial barrier function by preventing the degradation of VE-cadherin, a key component of cell-cell junctions, when challenged with inflammatory stimuli like VEGF, LPS, and various cytokines. Furthermore, 5-MTP can rescue endothelial cell migration, a process crucial for wound healing and reendothelialization.
Vascular Smooth Muscle Cells (VSMCs): VSMCs are critical in the development of vascular pathologies like atherosclerosis and restenosis. Research indicates that 5-MTP inhibits the proliferation and migration of VSMCs induced by inflammatory mediators. It helps maintain VSMCs in a differentiated, non-proliferative state by preventing the downregulation of key transcription factors.
HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are a widely used cell line in biological research, particularly for studying receptor signaling. While they are a common model for investigating serotonin (B10506) (5-HT) receptors, which are related to tryptophan metabolism, specific studies detailing the direct effects of 5-Methoxy-D-tryptophan on HEK-293 cells are not prominent in the reviewed literature.
Summary of 5-MTP Effects on Mammalian Cell Lines
| Cell Line | Model For | Key Findings with 5-MTP |
|---|---|---|
| RAW 264.7 Macrophages | Inflammation | Reduces LPS-induced expression of pro-inflammatory cytokines (e.g., IL-6). |
| HUVECs | Endothelial Function | Protects endothelial barrier integrity; prevents hyperpermeability; rescues cell migration. |
| VSMCs | Vascular Pathology | Inhibits proliferation and migration; maintains differentiated phenotype. |
Biochemical Assays for Enzyme Activity and Signaling Pathways
To understand the molecular mechanisms behind the observed cellular effects, researchers employ a variety of biochemical assays. These assays can measure the activity of specific enzymes or probe the activation state of signaling pathways.
Enzyme Activity Assays: The biosynthesis and degradation of 5-MTP involve several key enzymes. The synthesis from L-tryptophan involves tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase (HIOMT). youtube.com Studies have shown that pro-inflammatory mediators can suppress the expression of TPH-1 in endothelial cells, leading to reduced 5-MTP production. youtube.com Conversely, the enzyme indoleamine-2,3-dioxygenase (IDO-1), which is often upregulated during inflammation, can degrade 5-MTP. The activity and expression of these enzymes can be measured using techniques like enzyme-linked immunosorbent assay (ELISA) and Western blotting.
Signaling Pathway Analysis: A significant body of research points to the modulation of key inflammatory signaling pathways by 5-MTP. The p38 mitogen-activated protein kinase (MAPK) pathway is a primary target. youtube.com 5-MTP has been shown to inhibit the activation (phosphorylation) of p38 MAPK in HUVECs, VSMCs, and macrophages in response to various stimuli. youtube.com This blockade of p38 MAPK is a key mechanism behind its protective effects on endothelial barrier function. Additionally, 5-MTP can suppress the activation of the NF-κB pathway in VSMCs. The activation of these pathways is typically assessed using Western blot analysis to detect the phosphorylated (active) forms of key proteins like p38 and NFκB-p65.
Key Signaling Pathways Modulated by 5-MTP
| Pathway | Cell Type(s) | Effect of 5-MTP | Research Finding |
|---|---|---|---|
| p38 MAPK | HUVECs, VSMCs, Macrophages | Inhibition | Blocks phosphorylation/activation, protecting endothelial barrier function and inhibiting VSMC proliferation. youtube.com |
| NF-κB | VSMCs, Macrophages | Inhibition | Suppresses activation, preventing downregulation of VSMC differentiation markers. youtube.com |
In Vivo Animal Models for Disease Pathogenesis Studies
In vivo animal models, particularly murine models, have been instrumental in elucidating the therapeutic potential of 5-MTP in various disease contexts. These studies provide a systemic understanding of the compound's biological effects, which cannot be fully captured by in vitro experiments.
Researchers have utilized a variety of mouse models to investigate the role of 5-MTP in complex diseases.
Inflammation: The anti-inflammatory properties of 5-MTP have been demonstrated across multiple models. In murine models of sepsis induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), administration of 5-MTP was found to defend against systemic inflammation, reduce inflammatory cell infiltration in organs, and protect against mortality. nih.govresearchgate.netahajournals.org In a model of dextran (B179266) sulfate (B86663) sodium-induced colitis, 5-MTP showed a therapeutic effect by inhibiting macrophage infiltration. researchgate.net Similarly, in a unilateral ureteral obstruction (UUO) model, which induces renal inflammation and fibrosis, 5-MTP attenuated these pathological changes. nih.govnih.gov In vascular injury models, such as femoral artery denudation, 5-MTP administration reduced intimal hyperplasia, a process driven by inflammation. nih.govresearchgate.netaging-us.com
Atherosclerosis: The protective effects of 5-MTP against atherosclerosis were investigated using Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for this disease. When these mice were fed a high-fat diet to induce atherosclerosis, treatment with 5-MTP reduced the formation of aortic atherosclerotic lesions and vascular calcification. nih.gov The study noted that high-fat diets reduced the natural levels of 5-MTP in the aortic tissues, suggesting that restoring its levels is protective. nih.gov
Cancer: The anti-cancer effects of 5-MTP have been explored in xenograft models. In a murine model where human lung cancer cells (A549) were implanted, intraperitoneal injection of 5-MTP resulted in a significant reduction in tumor growth and metastasis. nih.govnih.gov Studies on cancer-associated cachexia using melanoma (B16F10) and pancreatic cancer (KPC) models also highlight the role of tryptophan metabolism in cancer progression and associated inflammatory signs like splenomegaly. mdpi.com
Table 2: Summary of Findings from In Vivo Mouse Models
| Disease Model | Mouse Strain/Type | Key Findings with 5-MTP Treatment | Reference |
| Systemic Inflammation (Sepsis) | C57BL/6 | Reduced serum cytokines, suppressed inflammatory signaling, and improved survival. | ahajournals.org |
| Atherosclerosis | ApoE-/- on High-Fat Diet | Reduced aortic atherosclerotic lesions and calcification; inhibited chondrogenic differentiation of vascular smooth muscle cells. | nih.gov |
| Cancer (Lung Xenograft) | Nude Mice (BALB/cAnN-Foxn1) | Inhibited tumor growth and cancer metastasis. | nih.govnih.gov |
| Vascular Injury | C57BL/6 | Accelerated re-endothelialization and attenuated intimal hyperplasia. | nih.govresearchgate.net |
| Renal Fibrosis (UUO) | Wild-type and tlr2-/- | Attenuated renal tissue fibrosis and macrophage infiltration. | nih.govnih.gov |
The evaluation of 5-MTP's efficacy in animal models relies on measuring a range of biological responses and molecular biomarkers. These markers provide insight into the compound's mechanism of action.
A primary biological response observed is the attenuation of tissue damage and fibrosis in various organs, including the kidneys and liver. nih.govtandfonline.com In vascular models, key responses include the preservation of endothelial barrier function, promotion of endothelial repair, and inhibition of vascular smooth muscle cell migration and proliferation, which collectively reduce intimal hyperplasia. nih.govresearchgate.netnih.gov
At the molecular level, a consistent finding is that 5-MTP exerts its anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. nih.govresearchgate.netnih.gov This, in turn, often leads to the downstream inhibition of NF-κB activation, a critical transcription factor for inflammatory gene expression. researchgate.netnih.govnih.gov
Several key biomarkers are modulated by 5-MTP:
Inflammatory Cytokines: Administration of 5-MTP leads to a reduction in the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Transforming growth factor-β (TGF-β) in circulating blood and tissues. ahajournals.orgnih.gov
COX-2 Expression: 5-MTP has been shown to suppress the expression of Cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many inflammatory conditions and cancers. nih.govnih.gov
Serum 5-MTP Levels: The concentration of 5-MTP in the blood has been proposed as a potential "theranostic" biomarker. Its levels are found to be depressed in both human patients and mouse models of sepsis, suggesting that reduced levels are associated with inflammatory states and that restoring these levels could be a therapeutic goal. nih.govresearchgate.netahajournals.org
Macrophage Markers: 5-MTP influences macrophage function, including their transmigration and activation. nih.govresearchgate.net Studies have noted that it can increase the surface levels of CD206, a marker associated with anti-inflammatory macrophages that mediate collagen uptake. nih.gov
Table 3: Key Biomarkers Modulated by 5-Methoxy-D-tryptophan
| Biomarker/Pathway | Response to 5-MTP | Associated Disease Context | Reference |
| p38 MAPK Activation | Inhibition | Inflammation, Atherosclerosis, Vascular Injury | nih.govresearchgate.netnih.gov |
| NF-κB Activation | Inhibition | Inflammation, Vascular Injury | researchgate.netnih.gov |
| Serum/Tissue Cytokines (IL-6, TGF-β) | Reduction | Sepsis, Renal Fibrosis | ahajournals.orgnih.gov |
| COX-2 Expression | Suppression | Cancer, Inflammation | nih.govnih.gov |
| Serum 5-MTP | Restoration of Depressed Levels | Sepsis, Systemic Inflammation | nih.govresearchgate.netahajournals.org |
Advanced Synthetic Methodologies for 5-Methoxy-D-tryptophan and its Derivatives
The synthesis of specific enantiomers of amino acids like 5-Methoxy-D-tryptophan requires precise chemical strategies to control the stereochemistry at the α-carbon. Advanced methodologies have been developed to produce this compound and its derivatives with high optical purity.
An enantiospecific synthesis for 5-methoxy-D(+)-tryptophan has been developed that is suitable for being scaled up and does not require extensive chromatographic purification. tandfonline.comtandfonline.com This is highly advantageous for preparing the quantities of the optically pure compound needed for further research, such as in total synthesis of alkaloids. tandfonline.com The procedure involves the alkaline hydrolysis of an intermediate, 1-benzenesulfonyl-5-methoxy-D(+)-tryptophan ethyl ester, to yield the final product. tandfonline.com Critically, the conditions for this hydrolysis step were optimized to prevent racemization of the chiral center, ensuring the final product retains its high optical purity. tandfonline.com General strategies, such as the Fischer indole (B1671886)/Schöllkopf protocol, have also been successfully applied to the synthesis of related optically active methoxytryptophan derivatives. acs.org
Chiral auxiliary-facilitated synthesis is a powerful strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the non-chiral starting material, which then directs subsequent chemical reactions to occur on one face of the molecule, leading to a specific stereoisomer.
The enantiospecific synthesis of 5-methoxy-D(+)-tryptophan specifically employed the Schöllkopf chiral auxiliary method. tandfonline.com This well-established technique utilizes a bis-lactim ether derived from a chiral amino acid, in this case, L-valine, to generate the desired D-amino acid product. The use of D-valine in the same sequence would conversely produce the L-enantiomer of 5-methoxytryptophan. tandfonline.com Other research into synthesizing tryptophan analogues has also utilized chiral auxiliaries. For example, a Strecker amino acid synthesis facilitated by the chiral auxiliary (S)-methylbenzylamine was used to produce a range of optically pure (S)-tryptophan analogues, including the 5-methoxy substituted version. rsc.org These strategies are fundamental to asymmetric synthesis, providing reliable access to enantiomerically pure compounds that are essential for studying biological activity, where stereochemistry is often critical.
Applications in Peptide Synthesis (e.g., N-Fmoc-5-methoxy-D-tryptophan)
The incorporation of modified amino acids is a critical strategy in the synthesis of peptides with tailored biological activities and enhanced pharmacological properties. 5-Methoxy-D-tryptophan, and particularly its N-terminally protected form, N-Fmoc-5-methoxy-D-tryptophan, serve as important building blocks in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in SPPS, as it is stable under the conditions of peptide bond formation but can be readily removed with a mild base, such as piperidine, to allow for the sequential addition of further amino acids to the growing peptide chain. github.io
The use of N-Fmoc-5-methoxy-D-tryptophan allows for the precise insertion of this unnatural amino acid into a desired peptide sequence. This modification can influence the peptide's conformation, stability, and receptor-binding affinity. The methoxy (B1213986) group at the 5-position of the indole ring can alter the electronic and steric properties of the tryptophan side chain, which may lead to improved bioactivity and solubility. nih.gov Researchers utilize these derivatives in the development of bioactive peptides for various therapeutic areas, including oncology and neurology. nih.gov The ability to create complex peptides with specific sequences is crucial for drug discovery and for studying protein structure and function. nih.govnih.gov
The synthesis of peptides containing tryptophan derivatives, such as 5-methoxytryptophan, is also relevant in the study of oxidative damage to proteins. For instance, methods have been developed for the solid-phase synthesis of peptides containing various tryptophan oxidation products. researchgate.net This allows for the generation of specific peptide sequences that can be used as standards to identify and quantify oxidative modifications in proteins. researchgate.net
Below is a table summarizing the key reagents and their roles in peptide synthesis involving 5-methoxy-D-tryptophan derivatives.
| Reagent/Compound | Role in Peptide Synthesis |
| N-Fmoc-5-methoxy-D-tryptophan | A protected amino acid building block for incorporation into peptide chains. |
| Solid Support (Resin) | An insoluble polymer to which the first amino acid is attached. |
| Coupling Reagents (e.g., HOBt, DIC) | Facilitate the formation of peptide bonds between amino acids. |
| Piperidine | A base used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. |
| Cleavage Cocktail (e.g., TFA-based) | A strong acid solution used to cleave the completed peptide from the solid support and remove side-chain protecting groups. |
Photoredox Radiofluorination for Radiolabeled Analogues
The development of radiolabeled analogues of biologically active molecules is essential for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive study of biochemical processes in real-time, which is invaluable for disease diagnosis and drug development. Tryptophan and its derivatives are of particular interest for PET tracer development due to their role in various metabolic pathways, including the serotonin and kynurenine (B1673888) pathways, which can be dysregulated in diseases such as cancer and neurological disorders. nih.govmdpi.com
Traditional methods for introducing the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into tryptophan derivatives have often involved harsh reaction conditions, multi-step syntheses, and resulted in low radiochemical yields. nih.gov However, recent advancements have led to the development of milder and more efficient labeling strategies. One such innovative approach is photoredox radiofluorination. nih.gov
A study has demonstrated the successful synthesis of ¹⁸F-labeled 5-methoxy-tryptophan analogues using a photoredox-mediated halide interconversion. nih.gov This method allows for the direct radiofluorination of precursor molecules under mild conditions, which helps to preserve the integrity of the complex amino acid structure. In this research, 4-fluoro-5-methoxy-tryptophan and 6-fluoro-5-methoxy-tryptophan precursors were synthesized and subsequently labeled with ¹⁸F using photoredox catalysis. nih.govnih.govfigshare.com
The key findings from this research on photoredox radiofluorination are summarized in the table below:
| Parameter | Finding | Citation |
| Method | Photoredox radiofluorination was used for the synthesis of [¹⁸F]F-5-OMe-Tryptophans. | nih.gov |
| Precursors | 4-F-5-OMe-tryptophans and 6-F-5-OMe-tryptophans were used as precursors for radiofluorination. | nih.gov |
| Radiochemical Yield (RCY) | The ¹⁸F-labeled analogues were produced with radiochemical yields ranging from 2.6 ± 0.5% to 32.4 ± 4.1%. | nih.govnih.govfigshare.com |
| Radiochemical Purity (RCP) | The resulting radiotracers had a radiochemical purity of over 98.0%. | nih.govfigshare.com |
| Enantiomeric Excess (ee) | The enantiomeric excess of the final products was ≥ 99.0%. | nih.govfigshare.com |
| In Vivo Application | Small animal PET imaging showed that L-[¹⁸F]T13 (a 4-fluoro-5-methoxy-tryptophan analogue) exhibited significant tumor uptake in a mouse model of melanoma. | nih.govfigshare.com |
This photoredox approach represents a significant advancement, providing a simpler and more efficient route to novel tryptophan-based PET agents. nih.gov The milder conditions and good radiochemical yields make this method highly attractive for the development of a wider range of radiolabeled tryptophan derivatives for preclinical and potentially clinical research. nih.gov
Emerging Research Avenues and Future Perspectives for 5 Methoxy D Tryptophan
Delineation of Stereospecific Biological Activities of D- vs. L-Forms
The biological functions of amino acids have historically been attributed almost exclusively to their L-isomers, which are the building blocks of proteins. However, D-amino acids are now recognized as important signaling molecules with distinct physiological roles. news-medical.netresearchgate.netresearchgate.net While research directly comparing the stereospecific activities of 5-Methoxy-D-tryptophan and 5-Methoxy-L-tryptophan is limited, studies on their parent compound, tryptophan, provide a foundation for potential differences.
Research has demonstrated that D-tryptophan exhibits unique physiological properties. It can act as an immunomodulatory substance, contribute to intestinal balance, and is being explored for its therapeutic potential in conditions like atherosclerosis and osteoporosis. nih.govfrontiersin.org In animal models, D-tryptophan is cleared from plasma more rapidly than L-tryptophan, and there appears to be no significant in vivo conversion of the D-form to the L-form. nih.gov Furthermore, unlike L-tryptophan, which is a direct precursor for serotonin (B10506) synthesis, administration of D-tryptophan did not lead to an increase in serotonin metabolites in the brain of canines, suggesting a different metabolic fate and functional role. nih.gov
The metabolism of D-amino acids is also stereospecific. The enzyme D-amino acid oxidase (DAO) specifically catalyzes the oxidative deamination of D-amino acids, producing α-keto acids, ammonia, and hydrogen peroxide. frontiersin.org This process is not only a catabolic pathway but also part of the innate defense system, where the generated hydrogen peroxide can have antimicrobial effects. frontiersin.org Given that most research on 5-methoxytryptophan (B613034) has utilized a racemic mixture (DL-5-MTP) or has not specified the isomer, a critical future research direction is the direct comparative analysis of the D- and L-forms to understand their unique biological impacts. caymanchem.comahajournals.org
Table 1: Comparative Aspects of D- vs. L-Tryptophan
| Feature | D-Tryptophan | L-Tryptophan |
|---|---|---|
| Primary Role | Emerging roles in immunomodulation, antimicrobial activity, potential therapeutic agent. nih.govfrontiersin.orgnih.gov | Essential amino acid for protein synthesis; precursor for serotonin, melatonin (B1676174), and kynurenine (B1673888) pathways. frontiersin.org |
| Metabolism | Primarily metabolized by D-amino acid oxidase (DAO). frontiersin.org | Primarily metabolized by tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) into the kynurenine pathway, and by tryptophan hydroxylase (TPH) into the serotonin pathway. frontiersin.org |
| Serotonin Synthesis | Does not appear to increase cerebral serotonin synthesis. nih.gov | Direct precursor for serotonin synthesis. frontiersin.org |
| Pharmacokinetics | Cleared more rapidly from plasma in canines. nih.gov | Slower plasma clearance compared to the D-form in canines. nih.gov |
Exploration of Novel Interacting Molecular Targets and Signaling Networks
Research, primarily using DL-5-methoxytryptophan (5-MTP), has identified several molecular targets and signaling networks through which this compound exerts its effects, particularly in the contexts of inflammation, fibrosis, and cancer. These findings provide a roadmap for investigating the specific targets of the D-enantiomer.
A key mechanism of 5-MTP is the inhibition of inflammatory pathways. It has been shown to block the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK), two central hubs in the inflammatory response. frontiersin.orgnih.gov This inhibition underlies its ability to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α. caymanchem.comnih.gov In the context of cancer, 5-MTP has been found to modulate the PI3K/Akt/FoxO3a signaling pathway and to inhibit the signal transducer and activator of transcription 3 (STAT3), which can sensitize cancer cells to chemotherapy. nih.gov
In models of tissue fibrosis, 5-MTP interferes with pro-fibrotic signaling. It can block the transforming growth factor-beta (TGF-β)/SMAD3 pathway, a critical driver of fibrosis. frontiersin.org Furthermore, it has been shown to attenuate renal fibrosis by inhibiting the Toll-like receptor 2 (TLR2)-MyD88-TRAF6 signaling cascade. nih.gov In liver fibrosis models, 5-MTP alleviates the condition by modulating the FOXO3a/miR-21/ATG5 signaling pathway, which is involved in autophagy. tandfonline.com While a specific cell surface receptor for 5-MTP has been postulated, it has yet to be definitively identified. ahajournals.orgnih.gov
Table 2: Key Signaling Pathways Modulated by 5-Methoxytryptophan (DL-form)
| Signaling Pathway | Biological Context | Observed Effect | Reference(s) |
|---|---|---|---|
| p38 MAPK / NF-κB | Inflammation, Sepsis | Inhibition of activation, leading to reduced pro-inflammatory cytokine expression. | frontiersin.orgnih.gov |
| STAT3 | Cancer (Head and Neck) | Inhibition of phosphorylation, enhancing sensitivity to cisplatin (B142131). | nih.gov |
| TGF-β / SMAD3 | Fibrosis (Pulmonary) | Inhibition of signaling, reducing fibroblast differentiation. | frontiersin.org |
| TLR2 / MyD88 / TRAF6 | Fibrosis (Renal) | Inhibition of the pathway, reducing macrophage infiltration and pro-fibrotic cytokines. | nih.gov |
| FOXO3a / miR-21 / ATG5 | Fibrosis (Hepatic) | Modulation of the pathway, stimulating autophagy and inhibiting hepatic stellate cell activation. | tandfonline.com |
Investigation of Cross-Talk with Other Metabolic Pathways
5-Methoxy-D-tryptophan does not exist in a metabolic vacuum. Its synthesis and degradation are intrinsically linked to the major pathways of tryptophan metabolism: the kynurenine pathway and the serotonin pathway. L-tryptophan is the parent compound, with approximately 95% being metabolized via the kynurenine pathway and a smaller fraction entering the serotonin pathway. frontiersin.org
5-MTP is synthesized from L-tryptophan via the serotonin pathway, involving the enzymes tryptophan hydroxylase (TPH) and hydroxyindole O-methyltransferase. nih.gov This positions 5-MTP synthesis in direct competition with the production of serotonin and melatonin from the same precursor pool. news-medical.net Factors that regulate TPH activity, such as stress or genetic variations, could therefore influence the endogenous levels of 5-MTP. biorxiv.org
There is also direct evidence of cross-talk with the kynurenine pathway. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a rate-limiting enzyme in the kynurenine pathway, is capable of degrading 5-MTP. nih.gov In studies with LPS-activated macrophages, 5-MTP was metabolized into 5-methoxy-kynurenine, a process that could be blocked by an IDO1 inhibitor. nih.gov This suggests that under inflammatory conditions where IDO1 is upregulated, the availability and function of 5-MTP could be significantly altered. Conversely, administration of 5-MTP in a mouse model of endotoxemia was shown to reduce serum levels of kynurenine, indicating that 5-MTP can, in turn, influence the activity of the kynurenine pathway. ahajournals.org
Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation
The exploration of 5-Methoxy-D-tryptophan's biological functions relies on the use of sophisticated and relevant experimental models. A variety of in vitro and in vivo systems have been employed to dissect its mechanisms of action, primarily in studies using the DL-racemic mixture.
In Vitro Models: Cell culture systems are indispensable for studying molecular mechanisms. Macrophage cell lines, such as RAW 264.7, have been instrumental in demonstrating the anti-inflammatory effects of 5-MTP, including its ability to suppress cytokine production. caymanchem.comahajournals.org To investigate its anti-fibrotic properties, researchers have used specialized cell types like human proximal tubular epithelial cells (HPTECs) and NRK-49F fibroblasts for renal fibrosis, and LX-2 hepatic stellate cells for liver fibrosis. nih.govtandfonline.com In cancer research, various cancer cell lines, including A549 (lung) and SCC25 (oral), have been used to show how 5-MTP can inhibit cancer cell proliferation and enhance the efficacy of chemotherapeutic agents. caymanchem.comnih.gov
In Vivo Models: Animal models are crucial for understanding the physiological effects of 5-MTP in a complex biological system. Models of systemic inflammation, such as lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP) in mice, have confirmed the protective, anti-inflammatory, and survival-enhancing effects of 5-MTP administration. caymanchem.comnih.gov For studying fibrosis, the unilateral ureteral obstruction (UUO) model in mice has been used to demonstrate its protective effects on the kidney, while the carbon tetrachloride (CCl4)-induced liver fibrosis model in rats has been used for hepatic studies. nih.govnih.govtandfonline.com Carcinogenesis models, such as the 4-nitroquinoline-1-oxide (4NQO)-induced oral cancer model and A549 lung cancer xenografts in mice, have been employed to validate the anti-tumor effects observed in vitro. caymanchem.comnih.gov
Role in Systemic Physiological Homeostasis Beyond Current Understandings
The current body of research points toward a role for 5-MTP as a significant signaling molecule involved in managing inflammation and tissue injury. However, its full role in systemic physiological homeostasis is likely broader than what is currently understood.
The identification of 5-MTP as a circulating, endothelium-derived molecule suggests it may act as a systemic regulator, communicating between the vasculature and other organ systems to maintain homeostasis. ahajournals.orgtargetmol.com Its precursor, L-tryptophan, is an essential amino acid whose systemic levels are tightly controlled, underscoring the importance of its metabolic fate. The discovery that D-amino acids, once thought to be biologically inert in mammals, have specific physiological functions opens up an entirely new dimension for the potential roles of 5-Methoxy-D-tryptophan. frontiersin.orgnih.gov
Its ability to modulate fundamental cellular processes, such as macrophage activation and mitochondrial function, suggests a broader impact on immune surveillance and cellular energetics. nih.govnih.gov The crosstalk with the kynurenine pathway, which is itself deeply implicated in a wide array of chronic diseases, from cardiovascular disorders to neurodegeneration, further hints that the homeostatic influence of 5-MTP could be far-reaching. Future research focusing on the D-enantiomer specifically will be critical to unraveling these more subtle, yet potentially profound, roles in maintaining health.
Q & A
Q. What are the validated analytical techniques for detecting and quantifying 5-Methoxy-D-tryptophan hydrochloride in biological matrices?
High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is commonly used due to its specificity for indole derivatives. For example, batch-specific certificates of analysis (CoA) for research-grade standards often include HPLC purity data (>95%) . Additionally, gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) has been applied to structurally related tryptamines for forensic and pharmacokinetic studies . Researchers should validate methods using deuterated internal standards (e.g., 5-Methoxytryptamine-α,α,β,β-d4 hydrochloride) to improve accuracy in complex matrices .
Q. How should this compound be stored to maintain stability in laboratory settings?
Long-term storage at -20°C is recommended to prevent degradation, as indicated for structurally similar tryptamine derivatives . Short-term handling at room temperature during experimental use is acceptable, but prolonged exposure to heat or humidity should be avoided. Stability data for research-grade standards suggest a shelf life of ≥2 years under optimal conditions .
Q. What synthetic routes are reported for this compound, and how is enantiomeric purity ensured?
While direct synthetic protocols for the D-enantiomer are scarce, chiral resolution of racemic mixtures (DL-forms) via enzymatic or chromatographic methods is a common strategy. For example, 5-Methoxy-DL-tryptophan (CAS 28052-84-8) can be separated using chiral stationary phases in HPLC, with purity confirmed by optical rotation measurements . Asymmetric synthesis using D-specific catalysts may also be explored, though this requires rigorous characterization via nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Although specific hazard data for this compound are limited, related tryptamine hydrochlorides require standard precautions: use of gloves, lab coats, and eye protection. Avoid inhalation of powders, and work in a fume hood. Emergency procedures for accidental exposure should follow guidelines for neuroactive compounds, including immediate medical consultation if ingested .
Q. How does the presence of the methoxy group influence the solubility and formulation of this compound?
The methoxy substituent enhances lipophilicity compared to unmodified tryptophan, requiring solvents like dimethyl sulfoxide (DMSO) or ethanol for dissolution in vitro. For in vivo studies, phosphate-buffered saline (PBS) at pH 7.4 is often used, with sonication to ensure homogeneity. Stability in aqueous solutions should be verified via UV spectrophotometry .
Advanced Research Questions
Q. What receptor-binding assays are suitable for characterizing the neuropharmacological activity of this compound?
Competitive binding assays against serotonin (5-HT) receptors, particularly 5-HT7 (Ki values reported for related compounds), are critical. Radioligand displacement studies using [³H]-5-carboxamidotryptamine in human glioblastoma cell lines express 5-HT7 receptors and provide a model system . Dose-response curves should be analyzed using nonlinear regression to calculate IC50 and Ki values.
Q. How can researchers address contradictory data on the pharmacokinetic profile of this compound?
Discrepancies in absorption or metabolism data may arise from enantiomer-specific effects or interspecies variability. To resolve this, employ stereoselective analytical methods (e.g., chiral HPLC) and compare results across multiple models (e.g., rodent vs. human hepatocyte assays). Pharmacokinetic studies should include metabolite profiling via LC-MS/MS to identify species-specific degradation pathways .
Q. What in vitro models are appropriate for studying the blood-brain barrier (BBB) permeability of this compound?
Immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) can simulate BBB transit. Permeability coefficients (Papp) should be calculated using the apparent permeability equation, with corrections for paracellular leakage. Parallel artificial membrane permeability assay (PAMPA) systems validated for neuroactive compounds may supplement cell-based data .
Q. How can enantiomeric differences (D vs. L forms) impact the biological activity of 5-Methoxy-tryptophan hydrochloride?
The D-enantiomer may exhibit distinct receptor affinity or metabolic stability compared to the L-form. For example, D-tryptophan derivatives often show reduced enzymatic degradation by L-amino acid oxidases. Comparative studies using isolated enzymes (e.g., tryptophan hydroxylase) and receptor-binding assays are essential to quantify stereochemical effects .
Q. What strategies mitigate batch-to-batch variability in this compound for reproducible in vivo studies?
Source material from suppliers providing batch-specific CoAs with HPLC purity ≥95% and residual solvent analysis. Pre-study validation via NMR and high-resolution mass spectrometry (HRMS) ensures chemical consistency. For in vivo experiments, standardize administration routes (e.g., intraperitoneal vs. oral) and vehicle formulations to minimize variability .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
